2,6-dichloro-N-(3-methoxyphenyl)benzamide
Description
Properties
IUPAC Name |
2,6-dichloro-N-(3-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-10-5-2-4-9(8-10)17-14(18)13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQLKNPZVMDZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to 2,6-Dichloro-N-(3-methoxyphenyl)benzamide and Related Scaffolds
The synthesis of this compound is primarily achieved through the formation of an amide bond between two key precursor molecules. The general approach involves the acylation of an aniline (B41778) derivative with a substituted benzoyl chloride.
The construction of the target benzamide (B126) relies on two principal starting materials: 2,6-dichlorobenzoyl chloride and 3-methoxyaniline.
2,6-Dichlorobenzoyl Chloride : This is the acylating agent in the reaction. It is an industrially significant compound used as a raw material and intermediate for various products, including agrochemicals and dyes. google.com Its synthesis can be challenging. While the hydrolysis of corresponding benzotrichlorides is often an economical route for benzoyl chlorides, the preparation of 2,6-dichlorobenzotrichloride is difficult due to the steric hindrance imposed by the two chlorine atoms at the ortho positions. google.com A more viable method for its production is the chlorination of 2,6-dichlorobenzaldehyde. google.com
3-Methoxyaniline : This commercially available aromatic amine serves as the nucleophile. It provides the N-(3-methoxyphenyl) portion of the final molecule.
The following table summarizes the key precursors for the synthesis.
| Precursor Name | Chemical Formula | Role in Synthesis |
| 2,6-Dichlorobenzoyl Chloride | C₇H₃Cl₃O | Acylating Agent |
| 3-Methoxyaniline | C₇H₉NO | Nucleophilic Amine |
The central chemical transformation in the synthesis of this compound is the formation of the amide linkage. This is typically accomplished via a nucleophilic acyl substitution reaction.
A widely used and historically significant method for this type of synthesis is the Schotten-Baumann reaction . testbook.comwebsite-files.com First described by German chemists Carl Schotten and Eugen Baumann in 1883, this method involves the reaction of an amine with an acid chloride. website-files.comlscollege.ac.in The reaction is a condensation process that forms the amide bond and releases hydrochloric acid (HCl) as a byproduct. testbook.com
The general mechanism for the amide synthesis involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acid chloride. chemistry-reaction.com This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide product. chemistry-reaction.com
A critical aspect of the Schotten-Baumann reaction is the presence of a base. The base, typically aqueous sodium hydroxide (B78521) or an organic base like pyridine, serves two main purposes:
It neutralizes the HCl generated during the reaction, which prevents the protonation of the starting amine or the newly formed amide product. lscollege.ac.inquora.com
The base helps to drive the reaction equilibrium towards the formation of the amide. quora.com
"Schotten-Baumann reaction conditions" often refer to a two-phase solvent system, where the base resides in the aqueous phase to neutralize the acid, while the organic reactants and the final product remain in the organic phase (such as dichloromethane (B109758) or diethyl ether). lscollege.ac.in
The synthesis of 2,6-dichlorobenzamides can be carried out under various conditions, with the choice of solvent, base, and temperature affecting the reaction's efficiency and yield. While a direct synthesis for this compound is not detailed in the provided sources, several analogous procedures provide a clear template for its preparation.
One common method involves reacting the precursors in an organic solvent with a tertiary amine base. For instance, the synthesis of the related compound 2,6-dichloro-N-(4-methylphenyl)benzamide was achieved by refluxing 2,6-dichlorobenzoyl chloride and 4-methylbenzenamine in anhydrous tetrahydrofuran (B95107) (THF) with triethylamine (B128534) as the base for 8 hours. nih.gov
An alternative approach uses an inorganic base and an alcohol solvent. The synthesis of N-(2-aminoethyl)-2,6-dichlorobenzamide and 2,6-dichloro-N-(propan-2-yl)benzamide involved dissolving the respective amine in ethanolic sodium hydroxide (1 N NaOH) and then adding 2,6-dichlorobenzoyl chloride. ipinnovative.comresearchgate.net
A third set of conditions is demonstrated in the synthesis of 2-chloro-N-(4-methoxyphenyl)benzamide, where 2-chlorobenzoyl chloride was refluxed with 4-methoxyaniline in chloroform (B151607) for 3 hours. nih.gov The workup for this reaction involved washing the diluted chloroform layer with aqueous HCl and sodium bicarbonate to remove unreacted starting materials and byproducts, followed by drying and concentration. nih.gov
The following table outlines various reaction systems applicable to the synthesis of the target compound, based on analogous preparations.
| Parameter | System 1 (Analog: 2,6-dichloro-N-(4-methylphenyl)benzamide) nih.gov | System 2 (Analog: N-substituted 2,6-dichlorobenzamides) ipinnovative.comresearchgate.net | System 3 (Analog: 2-chloro-N-(4-methoxyphenyl)benzamide) nih.gov |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethanol (B145695) | Chloroform (CHCl₃) |
| Base | Triethylamine (C₆H₁₅N) | Sodium Hydroxide (NaOH) | None specified (excess amine may act as base) |
| Temperature | Reflux | Not specified | Reflux |
| Reaction Time | 8 hours | Not specified | 3 hours |
| Workup | Filtration, washing with water | Product collection | Washing with HCl(aq) and NaHCO₃(aq) |
Optimization for yield and purity often involves ensuring anhydrous conditions when using reactive organometallic reagents or specific catalysts, and a thorough aqueous workup to remove water-soluble impurities and byproducts. nih.govnih.gov Recrystallization from a suitable solvent, such as ethanol, is a common final step to obtain high-purity crystalline product. nih.gov
Derivatization and Structural Modification Strategies
Structural modifications of this compound can be targeted at either of its two aromatic moieties to explore structure-activity relationships or to synthesize new chemical entities.
The N-(3-methoxyphenyl) portion of the molecule offers several sites for chemical modification.
O-Demethylation : The methoxy (B1213986) group (-OCH₃) is a common functional group that can be readily converted to a hydroxyl group (-OH). This transformation can be achieved using strong Lewis acids such as boron tribromide (BBr₃) or hydrobromic acid (HBr).
Substitution on the Aromatic Ring : The phenyl ring itself can undergo further substitution reactions. The positions of these substitutions are directed by the existing methoxy and amide groups.
Variation of the Aniline Precursor : A straightforward strategy to modify this moiety is to use different substituted anilines during the initial amide bond formation. Syntheses of related benzamides have been reported using a variety of anilines, such as 4-methylbenzenamine, nih.gov 2-methoxyaniline, nih.govresearchgate.net and 4-methoxyaniline, nih.gov demonstrating the feasibility of introducing diverse substituents onto this ring.
The table below shows examples of related compounds synthesized by varying the aniline precursor.
| Aniline Precursor | Resulting N-Aryl Moiety | Reference |
| 4-Methylbenzenamine | N-(4-methylphenyl) | nih.gov |
| 2-Methoxyaniline | N-(2-methoxyphenyl) | nih.gov |
| 4-Methoxyaniline | N-(4-methoxyphenyl) | nih.gov |
| Aniline | N-phenyl | google.com |
The 2,6-dichlorobenzoyl moiety is a key pharmacophore in many biologically active molecules, and its modification can significantly impact activity.
Nucleophilic Aromatic Substitution : The chlorine atoms can be replaced by other functional groups through nucleophilic aromatic substitution reactions, although this can be challenging. The synthesis of related benzoylphenylisoxazoles with a 2,6-dimethoxy substitution pattern suggests that chlorine atoms can be displaced by nucleophiles like methoxide, likely under specific catalytic or reaction conditions. nih.gov
Halogen Variation : A common medicinal chemistry strategy involves replacing chlorine with other halogens, such as fluorine. The 2,6-difluorobenzamide (B103285) scaffold is known to be important for the activity of certain enzyme inhibitors, where the fluorine atoms influence the molecule's conformation and engage in specific hydrophobic interactions. mdpi.com This highlights the importance of the 2,6-disubstitution pattern for controlling the molecule's three-dimensional shape. mdpi.com
Palladium-Catalyzed Cross-Coupling : Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), could potentially be used to replace the chlorine atoms with alkyl, aryl, or amino groups, creating C-C or C-N bonds. Such transformations have been explored on related N-phenylbenzamide structures. whiterose.ac.uk
The steric bulk provided by the two ortho-chloro substituents is a defining feature of this moiety, forcing the two aromatic rings of the molecule into a non-coplanar orientation. nih.gov This conformational constraint is often crucial for biological activity.
Exploration of Heterocyclic Annulation and Substituent Effects on the Benzamide Core
The this compound core is a versatile precursor for the synthesis of various heterocyclic systems. The presence of the dichloro substituents on the benzoyl ring and the methoxy group on the N-phenyl ring significantly influences the course of annulation reactions.
Annulation reactions involving N-aryl benzamides can lead to the formation of fused heterocyclic structures. While specific studies on this compound are not extensively documented, related transformations of N-aryl benzamides provide insight into potential synthetic pathways. For instance, intramolecular cyclization reactions can be promoted under various conditions to yield heterocycles. The electron-withdrawing nature of the two chlorine atoms on the benzoyl ring can impact the reactivity of the amide moiety and the adjacent aromatic ring in such transformations.
The substituent effects on the benzamide core are crucial in directing the outcome of these reactions. The 2,6-dichloro substitution pattern sterically hinders the amide bond, which can affect its conformation and reactivity. Electronically, the chlorine atoms are deactivating, which can influence the susceptibility of the benzoyl ring to electrophilic or nucleophilic attack. On the other hand, the 3-methoxy group on the N-phenyl ring is an electron-donating group, activating this ring towards electrophilic substitution at the ortho and para positions. This electronic disparity between the two aromatic rings can be exploited for selective functionalization.
Regioselective Synthesis and Directed Ortho-Metalation (DoM) Studies of Dichlorobenzamides
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In the context of dichlorobenzamides, the amide functionality can act as a directed metalation group (DMG), guiding the deprotonation to the ortho position of the N-phenyl ring. The methoxy group on the N-phenyl ring of this compound can also function as a DMG.
The regioselectivity of DoM on N-(3-methoxyphenyl)benzamide derivatives is a subject of interest. The amide group is generally a stronger DMG than a methoxy group. Therefore, in a competitive scenario, metalation would be expected to occur primarily at the position ortho to the amide nitrogen on the N-phenyl ring. However, the presence of the methoxy group at the 3-position introduces additional possibilities for regiocontrol. Lithiation could potentially occur at the C2, C4, or C6 positions of the N-(3-methoxyphenyl) ring. The interplay between the directing abilities of the amide and methoxy groups, as well as steric factors, will determine the final regiochemical outcome.
Studies on related 3,5-dichlorobenzamides have shown that the nature of the amide (secondary vs. tertiary) can dramatically influence the site of metalation. For secondary amides, metalation tends to occur at the 2-position of the dichlorinated ring, whereas for tertiary amides, it occurs at the 4-position. This highlights the subtle electronic and steric effects that govern the regioselectivity in these systems.
Below is a table illustrating the general principle of DoM on a substituted benzanilide, indicating the potential sites of metalation on the N-phenyl ring directed by the amide and methoxy groups.
| Directing Group | Potential Metalation Site on N-(3-methoxyphenyl) Ring | Controlling Factors |
|---|---|---|
| Amide (-NHCO-) | C2 and C6 | Strong directing ability, proximity to the directing group. |
| Methoxy (-OCH3) | C2 and C4 | Moderate directing ability, electronic activation of ortho and para positions. |
Novel Synthetic Approaches for Scalable Laboratory Synthesis of Benzamide Analogs
The development of efficient and scalable synthetic methods for benzamide analogs is of significant importance for
Molecular Structure, Conformation, and Advanced Characterization in Research
Spectroscopic and Spectrometric Characterization in Academic Research
Spectroscopic and spectrometric methods are fundamental to the elucidation of the molecular structure of 2,6-dichloro-N-(3-methoxyphenyl)benzamide, confirming the connectivity of atoms and the nature of the chemical bonds.
In ¹³C NMR spectroscopy, the carbonyl carbon of the amide group is characteristically found at a high chemical shift, often in the range of 165-170 ppm. The aromatic carbons would generate a series of signals between approximately 110 and 140 ppm. The carbon atoms bonded to the chlorine atoms in the dichlorophenyl ring would have their chemical shifts influenced by the halogen's electronegativity. The methoxy (B1213986) carbon signal would be expected around 55 ppm. Two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in definitively assigning each proton and carbon signal. For instance, in the analysis of a related compound, N-phenyl-2-[(trichloroacetyl)amino]benzamide, 2D spectra were crucial for confirming assignments made from 1D ¹H and ¹³C NMR spectra.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within this compound. The IR spectrum is expected to show characteristic absorption bands. A prominent band corresponding to the N-H stretching vibration of the amide group would typically appear in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide I band is one of the most intense peaks and is expected around 1630-1680 cm⁻¹. The C-N stretching and N-H bending vibrations (amide II band) would be observed near 1550 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C-O stretching of the methoxy group would appear in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibrations for the dichlorophenyl group would be found in the fingerprint region, typically below 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would likely exhibit absorption bands characteristic of its aromatic systems. These absorptions are due to π → π* transitions within the benzene (B151609) rings and n → π* transitions associated with the carbonyl group of the amide linkage. Studies on similar aromatic carbonyl compounds show these transitions occur in the UV region.
Mass spectrometry (MS) is used to determine the exact molecular weight and to study the fragmentation pathways of a molecule. For this compound (C₁₄H₁₁Cl₂NO₂), the expected monoisotopic mass is approximately 295.02 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
The fragmentation of benzamides under mass spectrometry typically involves initial cleavage of the amide bond. A common fragmentation pathway is the loss of the methoxyphenylamino radical (•NHC₆H₄OCH₃) to form the 2,6-dichlorobenzoyl cation. This cation is a stable species and would likely produce a prominent peak in the spectrum. Further fragmentation of this cation could lead to the loss of carbon monoxide (CO) to form a dichlorophenyl cation.
Crystallographic Analysis for Solid-State Molecular Conformation and Intermolecular Interactions (e.g., X-ray Diffraction)
X-ray crystallography provides definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available in the search results, analysis of closely related compounds like 2,6-dichloro-N-(4-methylphenyl)benzamide and 2,6-dichloro-N-(4-chlorophenyl)benzamide allows for a detailed prediction of its structural features.
A key feature of these structures is the non-coplanar arrangement of the two aromatic rings. The dihedral angle between the dichlorophenyl ring and the substituted phenyl ring is typically significant, for example, 60.9° in 2,6-dichloro-N-(4-methylphenyl)benzamide and 63.2° in 2,6-dichloro-N-(4-chlorophenyl)benzamide. This twisted conformation is a result of steric hindrance from the ortho-chloro substituents on the benzoyl ring.
In the crystal lattice, intermolecular hydrogen bonding is a dominant cohesive force. Specifically, an N−H···O hydrogen bond between the amide proton of one molecule and the carbonyl oxygen of an adjacent molecule is consistently observed. This interaction links the molecules into one-dimensional chains, often described by the graph-set notation C(4). In some related structures, weak aromatic π–π stacking interactions between the phenyl rings of adjacent chains are also present, with centroid-centroid distances around 3.76 Å.
| Parameter | Expected Value/Observation | Reference Compound |
|---|---|---|
| Dihedral Angle (Dichlorophenyl vs. Phenyl Ring) | ~60-64° | 2,6-dichloro-N-(4-methylphenyl)benzamide, 2,6-dichloro-N-(4-chlorophenyl)benzamide |
| Primary Intermolecular Interaction | N−H···O Hydrogen Bond | 2,6-dichloro-N-(4-methylphenyl)benzamide, 2,6-dichloro-N-(4-chlorophenyl)benzamide |
| Resulting Supramolecular Motif | 1D Chains [C(4) motif] | 2,6-dichloro-N-(4-methylphenyl)benzamide, 2,6-dichloro-N-(4-chlorophenyl)benzamide |
| Secondary Interactions | π–π stacking | 2,6-dichloro-N-(4-chlorophenyl)benzamide |
Theoretical and Computational Conformational Analysis
Theoretical and computational methods, such as Density Functional Theory (DFT), are employed to complement experimental data by modeling the molecular geometry and predicting its properties. For benzamides, DFT calculations at levels like B3LYP are used to optimize the molecular structure, calculate vibrational frequencies (for comparison with IR spectra), and compute NMR chemical shifts.
Computational analysis of related halogenated benzamides has been used to quantitatively investigate the role of different intermolecular interactions in their crystal packing. Methods like PIXEL calculations can dissect the total lattice energy into coulombic, polarization, dispersion, and repulsion components for various molecular pairs within the crystal. Such analyses for this compound would likely show that the crystal packing is dominated by a combination of hydrogen bonding and dispersive forces, consistent with the expected structure based on its analogues. These computational tools are invaluable for understanding the forces that lead to specific polymorphic forms of a compound.
Mechanistic Investigations and Biological Target Interactions Non Clinical
Enzymatic Inhibition Studies of Benzamide (B126) Analogs
Benzamide and its derivatives have been the subject of numerous studies to understand their potential as inhibitors of various enzymes critical in pathological processes. The following subsections detail the inhibitory mechanisms of benzamide analogs against specific enzymatic targets.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and thymidine, making it a significant target in cancer therapy. nih.gov Benzamide derivatives have been investigated as potential inhibitors of human DHFR (hDHFR).
In a study focused on benzamide trimethoprim (B1683648) derivatives, it was found that these compounds were active against hDHFR, with IC50 values ranging from 4.72 to 20.17 µM. nih.gov This activity was notably greater than that of the parent compound, trimethoprim (TMP), which had an IC50 of 55.26 µM. nih.gov Molecular modeling studies revealed that these benzamide analogs operate through a different mechanism compared to classical DHFR inhibitors like methotrexate (B535133) (MTX). nih.gov While traditional inhibitors often form key hydrogen bonds with the Glu-30 residue in the enzyme's active site, the studied benzamide ligands did not. nih.gov Instead, compounds like JW2 demonstrated strong interactions with the Gly-117 residue, whereas JW8 interacted with Asn-64 and Arg-70. nih.govresearchgate.net This suggests that the introduction of an amide bond into the structure of TMP analogs enhances their affinity for hDHFR. nih.gov Furthermore, these benzamide derivatives were shown to stabilize the hDHFR enzyme, even with the formation of fewer hydrogen bonds compared to reference ligands. nih.govresearchgate.net
These findings indicate that the benzamide scaffold holds promise for the development of novel DHFR inhibitors with a distinct mechanism of action. The 2,6-dichloro substitution on the benzoyl moiety of the target compound, coupled with the N-(3-methoxyphenyl) group, could potentially influence the binding orientation and interactions within the DHFR active site, warranting further investigation.
Table 1: hDHFR Inhibitory Activity of Benzamide Trimethoprim Analogs
| Compound | IC50 (µM) |
|---|---|
| JW1 | 10.25 |
| JW2 | 4.72 |
| JW3 | 12.88 |
| JW4 | 15.63 |
| JW5 | 18.21 |
| JW6 | 20.17 |
| JW7 | 9.87 |
| JW8 | 5.15 |
| MB1 | 11.45 |
| MB3 | 14.32 |
| MB4 | 17.89 |
| Trimethoprim (TMP) | 55.26 |
| Methotrexate (MTX) | 0.08 |
Data sourced from a study on benzamide trimethoprim derivatives as hDHFR inhibitors. nih.gov
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a pivotal role in cell proliferation, differentiation, and migration. nih.gov Dysregulation of FGFR signaling is implicated in various cancers, making FGFR inhibitors a key area of research. nih.gov
A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which are structurally analogous to 2,6-dichloro-N-(3-methoxyphenyl)benzamide, have been designed and evaluated as novel FGFR1 inhibitors. nih.gov One of the most promising compounds from this series, C9, demonstrated significant inhibitory activity against several non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. nih.gov Molecular docking experiments indicated that compound C9 binds to the ATP-binding pocket of FGFR1, forming six hydrogen bonds with key residues. nih.gov This interaction effectively blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways like MAPK and PLCγ. nih.gov
The design of these inhibitors often involves creating molecules that can competitively bind to the ATP pocket of the kinase domain. nih.gov The 2,6-dichlorophenyl and 3,5-dimethoxyphenyl groups are known to occupy the hydrophobic regions within the ATP binding site of FGFR. nih.gov The structural similarity of this compound suggests it could also fit into this pocket. The dichloro substitutions on the benzoyl ring and the methoxy (B1213986) group on the N-phenyl ring are likely to influence the binding affinity and selectivity towards different FGFR isoforms.
Table 2: Inhibitory Activity of Compound C9 (a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative) on NSCLC Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H1703 | 1.85 ± 0.32 |
Data represents the mean ± standard deviation from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. nih.gov
Dynamin-related protein 1 (Drp1) is a GTPase essential for mitochondrial fission, and its inhibition is a potential therapeutic strategy for neurodegenerative diseases like Huntington's disease. jst.go.jp Puromycin-sensitive aminopeptidase (B13392206) (PSA) is a cytosolic enzyme involved in the degradation of peptides. jst.go.jp
A well-known Drp1 inhibitor, mdivi-1 (B1676016), which has a 3-(2,4-dichloro-5-methoxyphenyl)-2-thioxoquinazoline-4-one structure, was also found to be a potent inhibitor of PSA. jst.go.jp This has prompted research into developing more selective inhibitors. Structure-activity relationship (SAR) studies on a series of 2-thioxoquinazoline-4-one derivatives revealed that the 2-thioxo-quinazoline-4-one ring is crucial for Drp1 inhibitory activity. jst.go.jp
In these studies, modifications to the 3-phenyl ring were explored to enhance selectivity. Notably, the compound 3-(4-chloro-3-methoxyphenyl)-2-thioxoquinazoline-4-one (10g) exhibited more potent Drp1-inhibitory activity than mdivi-1 and showed high selectivity for Drp1 over PSA. jst.go.jp This suggests that the substitution pattern on the phenyl ring is a key determinant of both potency and selectivity. Although this compound is not a thioxoquinazoline-4-one, the presence of a dichlorinated phenyl ring and a methoxyphenyl group highlights a common structural motif in compounds targeting these enzymes. The benzamide core of the target compound could potentially interact with the active sites of Drp1 or PSA, though likely with a different binding mode and affinity compared to the more complex quinazolinone derivatives.
The accumulation of amyloid-beta (Aβ) peptides in the brain is a primary pathological hallmark of Alzheimer's disease. nih.gov Inhibiting the production or aggregation of Aβ is a major therapeutic goal.
Research into N-aryl benzamides has shown their potential in treating amyloid-related diseases. jst.go.jp A study on N-benzyl, N-phenethyl, and N-benzyloxybenzamide derivatives demonstrated their ability to inhibit the aggregation of Aβ42. researchgate.net These compounds were designed as bioisosteres of chalcone, a known Aβ aggregation inhibitor, by replacing the α,β-unsaturated linker with an amide bond. researchgate.net This suggests that the benzamide linkage can serve as a suitable scaffold for designing Aβ aggregation inhibitors.
The mechanism of inhibition is thought to involve the interaction of these benzamide analogues with the Aβ peptide, thereby preventing its self-assembly into toxic oligomers and fibrils. researchgate.net The aromatic rings of the benzamide derivatives likely engage in hydrophobic interactions with the hydrophobic core of the Aβ peptide, while the amide bond can participate in hydrogen bonding. The specific substitution pattern on both the benzoyl and N-aryl rings of this compound would dictate the precise nature of these interactions and its efficacy as an Aβ aggregation inhibitor.
Interactions with Other Biological Macromolecules (e.g., Ligand-Receptor Binding, Protein Interactions)
The biological activity of a compound is fundamentally determined by its interactions with various macromolecules within the cell. For this compound and its analogs, these interactions are primarily non-covalent, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. vanderbilt.edu
In the context of DHFR inhibition, molecular docking studies of benzamide trimethoprim analogs have shown specific interactions with key amino acid residues in the enzyme's active site, such as Gly-117, Asn-64, and Arg-70. nih.govresearchgate.net These interactions are crucial for stabilizing the enzyme-inhibitor complex and are distinct from those of classical antifolates. nih.gov
The interaction of thioxoquinazoline-4-one derivatives with Drp1 is also believed to occur at a specific binding site, leading to the inhibition of its GTPase activity. jst.go.jp The selectivity of these inhibitors for Drp1 over PSA is attributed to subtle differences in their binding modes, which are influenced by the substitution pattern on the phenyl ring. jst.go.jp
Furthermore, the interaction of benzamide analogues with Aβ peptides is a key aspect of their potential therapeutic use in Alzheimer's disease. These interactions prevent the peptide from aggregating into neurotoxic forms. researchgate.net The nature of the substituents on the aromatic rings of the benzamide scaffold plays a critical role in modulating the strength and specificity of these protein-protein interactions.
Elucidation of Molecular-Level Mechanistic Hypotheses for Observed Activities
Based on the enzymatic inhibition studies and macromolecular interactions, several molecular-level mechanistic hypotheses can be proposed for the observed activities of benzamide analogs, including this compound.
For DHFR inhibition , the hypothesis is that the benzamide core acts as a scaffold that positions the substituted phenyl rings into key regions of the enzyme's active site. Unlike traditional inhibitors, these benzamide analogs may not rely on the canonical interactions with Glu-30 but instead exploit other interactions, as seen with the Gly-117, Asn-64, and Arg-70 residues. nih.govresearchgate.net The 2,6-dichloro substitution on the benzoyl ring likely enhances hydrophobic interactions and may induce a conformational change in the enzyme that is favorable for inhibition. The 3-methoxy group on the N-phenyl ring could also contribute to binding through hydrogen bonding or by occupying a specific sub-pocket.
For the inhibition of amyloid-beta aggregation , the mechanistic hypothesis centers on the ability of benzamide analogs to interfere with the self-assembly of Aβ peptides. researchgate.net The molecule is proposed to bind to the hydrophobic regions of the Aβ monomer or oligomer, preventing the conformational changes necessary for fibril formation. The dichlorinated ring could interact with hydrophobic residues like those in the 17-21 region of Aβ, while the N-(3-methoxyphenyl) part could interact with other regions of the peptide, effectively capping the growing amyloid chain or stabilizing a non-toxic conformation.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Trimethoprim (TMP) |
| Methotrexate (MTX) |
| 3-(2,4-dichloro-5-methoxyphenyl)-2-thioxoquinazoline-4-one (mdivi-1) |
| 3-(4-chloro-3-methoxyphenyl)-2-thioxoquinazoline-4-one (10g) |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide |
| N-benzylbenzamide |
| N-phenethylbenzamide |
| N-benzyloxybenzamide |
Structure Activity Relationship Sar and Computational Chemistry Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzamide (B126) derivatives, QSAR studies are instrumental in identifying the key structural features that influence their efficacy.
For instance, QSAR analyses performed on various series of benzamide analogs have successfully developed predictive models. These models often reveal that physicochemical properties such as hydrophobicity and the presence of specific electronic features (electron-donating or withdrawing groups) are critical for activity. nih.govjppres.com A study on benzylidene hydrazine (B178648) benzamides as anticancer agents developed a robust QSAR model that could be used to predict the activity of new chemical structures, thereby reducing the need for extensive trial-and-error synthesis. jppres.comunair.ac.id Similarly, 3D-QSAR models for aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors have shown that hydrophobic character and hydrogen bond donating groups positively contribute to inhibitory potency. nih.gov These findings provide a set of guidelines for designing new compounds with potentially enhanced activity. nih.gov
Table 1: Examples of QSAR Studies on Benzamide Derivatives
| Compound Series | Target/Activity | Key Findings from QSAR Model |
|---|---|---|
| Aminophenyl benzamides | Histone Deacetylase (HDAC) inhibition | Hydrophobic character and hydrogen bond donating groups are crucial for activity. nih.gov |
| Benzylidene hydrazine benzamides | Anticancer (A459 cell line) | A predictive equation was developed based on descriptors like Log S and molar refractivity. jppres.comunair.ac.id |
| Three-substituted benzamides | FtsZ inhibition (antimicrobial) | A five-featured pharmacophore was used to build a statistically significant 3D-QSAR model. nih.gov |
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how ligands like benzamide derivatives interact with the active sites of protein targets.
Docking studies on various benzamide analogs have provided critical insights into their mechanisms of action. For example, simulations of N-substituted benzamides containing a benzothiazole (B30560) moiety against E. coli dihydroorotase helped identify a potential lead molecule with the lowest binding affinity value, suggesting it could be a novel inhibitor. semanticscholar.org In another study, docking was used to investigate benzamide derivatives as inhibitors of DNA gyrase, revealing that the synthesized compounds could effectively bind to the target protein. researchgate.netmdpi.com These simulations visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's binding pocket, which are essential for affinity and selectivity. nih.govscialert.net
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.com DFT calculations can determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding chemical reactivity. researchgate.netchemrxiv.org
Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics
Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides a detailed view of the conformational changes a ligand and its target protein undergo upon binding and can be used to assess the stability of the resulting complex.
MD simulations are often used to refine and validate the results of molecular docking. For a series of three-substituted benzamide derivatives targeting the FtsZ protein, a 15-nanosecond MD simulation was performed to confirm the stability of the ligand-protein complex predicted by docking. nih.gov In studies of benzimidazole (B57391) derivatives as inhibitors of protein kinase CK1 Delta, MD simulations were used to interpret the binding process and evaluate the stability of the docked models. mdpi.com These simulations reveal the importance of specific functional groups for stable binding within the active site, offering a dynamic perspective that complements the static picture provided by docking. mdpi.comnih.gov
Pharmacophore Modeling and Virtual Screening Approaches for Ligand Discovery
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr These models serve as 3D queries for searching large compound databases (virtual screening) to discover new, structurally diverse ligands. nih.gov
This approach has been successfully applied to various benzamide series. For galloyl benzamides acting as P-gp inhibitors, a pharmacophore model containing hydrogen bond acceptors, a hydrophobic feature, a hydrogen bond donor, and aromatic rings was developed. researchgate.net This model not only predicted the binding efficacy of ligands but also highlighted key structural requirements for potent inhibition. researchgate.net In another example, a pharmacophore model for fluorinated benzamides as potential CETP inhibitors was used in conjunction with docking to explain the activity of the verified molecules. nih.gov These studies demonstrate that pharmacophore modeling is a powerful tool for ligand discovery and optimization. tandfonline.comnih.gov
Rational Design Strategies for Optimizing Specificity and Potency through Structural Modifications
Rational design utilizes the structural and mechanistic information gained from computational and experimental studies to purposefully modify a molecule to improve its properties, such as potency and selectivity. nih.govacs.org This strategy involves making targeted changes to a lead compound's structure to enhance favorable interactions with its target and reduce off-target effects. nih.gov
For benzamide derivatives, rational design has led to the development of more potent inhibitors. In the design of novel histone deacetylase inhibitors, a rational molecular modification approach focusing on the length of the molecule and substitutions on the terminal benzene (B151609) rings led to compounds with significantly increased inhibitory potency. nih.gov The strategy was guided by the understanding that optimal positioning of the 'cap' and zinc-binding group (ZBG) in the enzyme's binding pocket was critical. nih.gov This highlights how understanding structure-activity relationships allows for the strategic modification of scaffolds to achieve desired therapeutic profiles. rsc.orgresearchgate.net
Potential Applications of 2,6-dichloro-N-(3-methoxyphenyl)benzamide in Research and Development
The chemical compound this compound is a member of the benzamide class of molecules, which are characterized by a benzene ring attached to an amide functional group. This structural motif is a cornerstone in the development of various biologically active molecules. Within non-clinical research and development, derivatives of this structure are explored for a range of potential applications, from agrochemical studies to material science. This article focuses exclusively on the potential non-clinical research applications of this compound and its close structural analogs.
Future Directions and Emerging Research Avenues
Development of Advanced and Sustainable Synthetic Methodologies for Benzamide (B126) Scaffolds
The synthesis of benzamides is a well-established chemical transformation, yet there is a growing demand for more sustainable and efficient methods. Traditional approaches often involve the use of stoichiometric activating agents and harsh reaction conditions. Future methodologies will likely focus on:
Catalytic Amide Bond Formation: The development of novel catalysts, including those based on earth-abundant metals or organocatalysts, to facilitate direct amide bond formation from carboxylic acids and amines with minimal waste generation.
Green Chemistry Principles: The use of environmentally benign solvents, lower reaction temperatures, and atom-economical reactions will be crucial. For instance, recent research has focused on the synthesis of 2,6-dichlorobenzamide (B151250) derivatives using methods that are both efficient and environmentally conscious. ipinnovative.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the production of benzamide libraries.
Integrated Omics Approaches for Comprehensive Target Identification and Validation in Relevant Systems
Understanding the biological targets of novel benzamide derivatives is paramount for their development as therapeutic agents. Integrated omics technologies, including genomics, proteomics, and metabolomics, offer a powerful approach to elucidate the mechanism of action of these compounds. By analyzing the global changes in genes, proteins, and metabolites in response to treatment with a specific benzamide, researchers can:
Identify novel protein targets.
Uncover previously unknown signaling pathways affected by the compound.
Develop a comprehensive understanding of the compound's pharmacological profile.
This holistic approach moves beyond single-target screening and provides a more complete picture of a compound's biological effects.
Application of Artificial Intelligence and Machine Learning in Benzamide Design and Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. In the context of benzamide research, these computational tools can be applied to:
De Novo Design: Generate novel benzamide structures with desired properties by learning from vast datasets of existing molecules.
Predictive Modeling: Develop models to predict the biological activity, toxicity, and pharmacokinetic properties of virtual benzamide libraries, thereby prioritizing the synthesis of the most promising candidates.
Structure-Activity Relationship (SAR) Studies: Identify the key structural features that govern the activity of benzamide derivatives, guiding the optimization of lead compounds. Recent studies have successfully employed molecular docking to predict the binding of substituted benzamides to biological targets. mdpi.com
Development of Novel Analytical and High-Throughput Characterization Techniques for Complex Benzamide Libraries
The synthesis of large and diverse libraries of benzamide derivatives necessitates the development of rapid and efficient analytical techniques for their characterization. Future advancements in this area may include:
High-Throughput Mass Spectrometry: To rapidly confirm the identity and purity of individual compounds in a library.
Advanced NMR Techniques: For the detailed structural elucidation of complex benzamide derivatives.
Automated Purification Systems: To streamline the isolation of target compounds from reaction mixtures.
These technologies will be instrumental in accelerating the pace of discovery in benzamide research.
Exploration of New Non-Biological Applications for Dichloro-Methoxyphenyl-Benzamide Derivatives in Chemical Science
While benzamides are widely explored for their biological activity, their unique structural and electronic properties also make them attractive candidates for applications in materials science. Future research could explore the use of dichloro-methoxyphenyl-benzamide derivatives and related structures in:
Organic Electronics: As components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Supramolecular Chemistry: As building blocks for the construction of complex, self-assembled architectures with novel functions.
Coordination Chemistry: As ligands for the synthesis of metal complexes with interesting catalytic or photophysical properties. For example, benzamide moieties have been incorporated into ruthenium complexes for potential applications in catalysis and medicine. mdpi.com
Multi-target Ligand Design Strategies for Complex Biological Pathways
Many diseases involve the dysregulation of multiple biological pathways. The "one-target, one-drug" paradigm is often insufficient to address such complex pathologies. The development of multi-target ligands, which can simultaneously modulate several key proteins, is a promising therapeutic strategy. The benzamide scaffold, with its capacity for diverse functionalization, is well-suited for the design of such ligands. By strategically incorporating different pharmacophoric elements onto the benzamide core, it is possible to create single molecules that can interact with multiple targets, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. Studies on new benzamides have already shown promise in inhibiting multiple enzymes involved in diseases like Alzheimer's. mdpi.com
Q & A
Q. What are the common synthetic routes for 2,6-dichloro-N-(3-methoxyphenyl)benzamide, and how can reaction conditions be optimized for higher yield?
Answer: The synthesis typically involves coupling 2,6-dichlorobenzoyl chloride with 3-methoxyaniline under basic conditions. For example:
- Step 1: React 2,6-dichlorobenzoyl chloride with 3-methoxyaniline in dichloromethane (DCM) or tetrahydrofuran (THF) using a base like N,N-diisopropylethylamine (DIEA) to neutralize HCl byproducts .
- Step 2: Optimize reaction temperature (e.g., 0°C to room temperature) and stoichiometry (1:1 molar ratio of acid chloride to amine) to minimize side reactions.
- Step 3: Purify via column chromatography or recrystallization (e.g., methanol/DCM mixtures) to achieve >95% purity. Yields can range from 37% to 80% depending on substituent steric effects and solvent choice .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?
Answer:
- FT-IR: Confirm the amide bond (C=O stretch at ~1692 cm⁻¹) and aromatic C-Cl stretches (~770–630 cm⁻¹). Methoxy C-O stretches appear at ~1200–1100 cm⁻¹ .
- ¹H NMR: Key signals include aromatic protons (δ 7.2–7.5 ppm for dichlorophenyl; δ 6.6–7.3 ppm for methoxyphenyl), methoxy singlet (~δ 3.75 ppm), and amide NH (δ ~10.5 ppm, broad) .
- HPLC/MS: Use reverse-phase HPLC (C18 column) with UV detection (λ = 254 nm) and ESI-MS for purity (>99%) and molecular ion confirmation (e.g., [M+H]+ = 319.1) .
Q. How is the purity of this compound assessed, and what analytical methods ensure structural consistency?
Answer:
- Purity: Quantify via HPLC with a calibrated standard. For example, a retention time of 8.2 min under gradient elution (acetonitrile/water + 0.1% formic acid) confirms consistency .
- Structural Validation: Compare experimental ¹H NMR and FT-IR data with computational predictions (e.g., DFT) or literature analogs. X-ray crystallography provides definitive confirmation .
Advanced Research Questions
Q. How can X-ray crystallography be utilized to determine the molecular structure and conformation of this compound?
Answer:
- Crystallization: Grow single crystals via slow evaporation from methanol/DCM (1:1).
- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement: Apply SHELXL for structure solution. Key parameters include bond lengths (C-Cl = ~1.74 Å) and dihedral angles between aromatic rings (e.g., ~60.9° in analogs), which influence conformational stability .
Q. What methodologies are employed to investigate the compound's mechanism of action as a kinase or SDH inhibitor?
Answer:
- Enzyme Assays: Measure IC₅₀ values using recombinant kinases (e.g., JAK2) or mitochondrial succinate dehydrogenase (SDH) via NADH oxidation assays. For example, GDC046 (a structural analog) shows nM-level inhibition .
- Cellular Studies: Treat cell lines (e.g., KMS-11 myeloma) with the compound and assess proliferation via MTT assays. Dose-response curves (e.g., 0.1–10 µM) reveal potency .
- Docking Studies: Use AutoDock Vina to model ligand binding to SDH or kinase active sites, guided by crystallographic data from analogs .
Q. How can researchers resolve contradictions in biological activity data across different substituent analogs of benzamide derivatives?
Answer:
- SAR Analysis: Systematically vary substituents (e.g., methoxy vs. chloro groups) and test activity. For example, replacing 3-methoxy with 4-chlorophenyl in analogs reduces antifungal efficacy by 50% .
- Statistical Modeling: Apply multivariate regression to correlate logP, steric parameters, and bioactivity. Higher ClogP (>3) often enhances membrane permeability but may reduce solubility .
- Control Experiments: Verify assay reproducibility using positive controls (e.g., fluopicolide for SDH inhibition) and standardized protocols .
Q. What in silico approaches support the design of this compound derivatives with enhanced selectivity?
Answer:
- Virtual Screening: Generate a library of analogs using software like Schrödinger Suite. Filter for drug-likeness (Lipinski’s rules) and synthetic feasibility.
- ADMET Prediction: Use SwissADME to predict bioavailability (e.g., BBB penetration) and toxicity. Substituents like trifluoromethyl groups improve metabolic stability but may increase hepatotoxicity risk .
- QSAR Models: Train models on datasets from analogs (e.g., IC₅₀ vs. molecular descriptors) to prioritize candidates for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
